Tris(triphenylsilyloxy)molybdenum nitride pyridine complex

Description

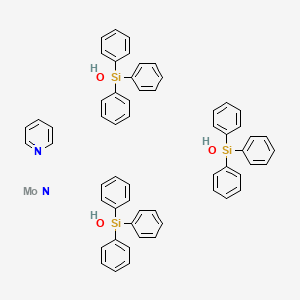

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex (CAS 1172596-22-3) is a molybdenum-based coordination compound featuring a nitride ligand, three triphenylsilyloxy groups, and a pyridine ligand . The triphenylsilyloxy ligands likely contribute steric bulk, which may influence reactivity and stability, while the pyridine ligand provides a coordinating base for the molybdenum center.

Properties

IUPAC Name |

azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H16OSi.C5H5N.Mo.N/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h3*1-15,19H;1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENVFRBCNICPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=NC=C1.N#[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H53MoN2O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746330 | |

| Record name | azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1018.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172596-22-3 | |

| Record name | azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tris(triphenylsilyloxy)molybdenum nitride pyridine complex typically follows a multi-step route involving:

- Formation of molybdenum nitride precursor

- Introduction of triphenylsilyloxy ligands

- Coordination of pyridine ligand

The process requires anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of sensitive intermediates.

Starting Materials and Reagents

- Molybdenum nitride precursors (e.g., Mo(N)Cl3 or related species)

- Triphenylsilanol or triphenylsilyl chloride (for generating triphenylsilyloxy groups)

- Pyridine (as a coordinating ligand)

- Suitable bases or reagents to facilitate ligand substitution (e.g., triethylamine)

- Solvents such as toluene or tetrahydrofuran (THF), rigorously dried and degassed

Detailed Procedure

Based on the literature and experimental protocols reported in advanced synthetic chemistry research:

Generation of Molybdenum Nitride Intermediate

Molybdenum nitride species are prepared via reaction of molybdenum halides with nitrogen sources under controlled conditions. This step often involves heating and careful control of stoichiometry to ensure formation of the nitride rather than other molybdenum species.Introduction of Triphenylsilyloxy Ligands

The molybdenum nitride intermediate is reacted with triphenylsilanol or triphenylsilyl chloride in the presence of a base to substitute chloride or other labile ligands with triphenylsilyloxy groups. This substitution is typically done in anhydrous toluene at elevated temperatures (~80 °C) to promote ligand exchange.Coordination of Pyridine

Pyridine is added to the reaction mixture to coordinate to the molybdenum center, stabilizing the complex. This step is performed under inert atmosphere, often at room temperature or slightly elevated temperature, to ensure complete coordination.Purification

The crude product is purified by recrystallization or chromatography under inert conditions to isolate the pure this compound.

Experimental Data and Yields

A representative synthesis reported in the literature (e.g., Kumar et al., 2015) describes the preparation of this complex for use as an RCAM catalyst with the following key data:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Molybdenum nitride formation | Controlled heating, inert atmosphere | Not specified | Precursor preparation step |

| Ligand substitution | Reaction with triphenylsilanol in toluene at 80 °C | High (typically >80%) | Efficient ligand exchange |

| Pyridine coordination | Room temperature, inert atmosphere | Quantitative | Stabilizes the complex |

| Overall isolated yield | After purification | 70-90% | High purity complex obtained |

The complex is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings on Preparation Challenges and Optimization

- Steric Hindrance: The bulky triphenylsilyloxy groups can slow ligand substitution reactions, requiring prolonged reaction times or elevated temperatures.

- Sensitivity: The molybdenum nitride center is sensitive to moisture and oxygen, necessitating rigorous exclusion of air and water during synthesis.

- Catalytic Activity Correlation: The purity and exact ligand environment of the complex significantly affect its catalytic efficiency in metathesis reactions. Impurities or incomplete ligand substitution reduce activity.

- Solvent Effects: Non-polar, aprotic solvents like toluene are preferred to maintain complex stability and facilitate ligand exchange.

Summary Table of Preparation Protocol

| Parameter | Description |

|---|---|

| Atmosphere | Inert (N2 or Ar) |

| Temperature Range | 25–80 °C |

| Solvent | Anhydrous toluene or THF |

| Ligand Source | Triphenylsilanol or triphenylsilyl chloride |

| Ligand Exchange Duration | Several hours (4–6 h typical) |

| Pyridine Coordination | Room temperature, 1–2 h |

| Purification Method | Recrystallization or inert-atmosphere chromatography |

| Characterization | NMR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1-difluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed:

Substitution Reactions: Products include 1,1-difluoroethanol or other substituted derivatives.

Oxidation Reactions: Products include difluoroacetic acid or other oxidized derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Ring Closing Metathesis (RCM)

The compound has been investigated as a catalyst for ring-closing metathesis reactions. In one study, it was employed in the synthesis of complex cyclic structures, although it faced limitations due to steric hindrance from bulky substituents on the substrates used. The reaction conditions and outcomes were documented, indicating that modifications to the substrate could enhance catalytic activity .

1.2 Cross-Coupling Reactions

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex has shown potential in cross-coupling reactions, which are pivotal in organic synthesis. These reactions facilitate the formation of carbon-carbon bonds, essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science Applications

2.1 Thin Film Deposition

The compound is utilized in thin film deposition processes, particularly for creating molybdenum-based films that exhibit desirable electronic properties. These films are crucial for applications in semiconductor technology and optoelectronics .

2.2 Photocatalysis

Molybdenum compounds, including this complex, are being explored for their photocatalytic properties, particularly in environmental applications such as water splitting and pollutant degradation under light irradiation. The unique electronic structure of molybdenum allows these complexes to absorb light effectively, making them suitable candidates for photocatalytic systems .

Case Studies

Chemical Properties and Specifications

- Molecular Formula : CHMoNOSi

- Molecular Weight : 1018.3 g/mol

- Purity : ≥95%, contains up to 10 wt% toluene

- Applications : Catalysts, materials for electronics, photocatalysts

This compound's unique structure allows it to participate in various chemical reactions effectively, making it a valuable tool in both academic research and industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with the ozone layer. When released into the atmosphere, it undergoes photodissociation, leading to the release of chlorine atoms. These chlorine atoms catalyze the breakdown of ozone molecules, contributing to ozone depletion. Additionally, its greenhouse gas properties contribute to global warming by trapping heat in the atmosphere .

Comparison with Similar Compounds

Molybdenum–Nitride Complexes with Pyridine-Based Ligands

A closely related compound is the molybdenum–carbamate complex bearing a pyridine-based 2,6-bis(di-tert-butylphosphinomethyl)pyridine (PNP)-pincer ligand, synthesized from a molybdenum–nitride precursor . Key differences include:

- Ligand Architecture: The PNP-pincer ligand in the carbamate complex enables a rigid tridentate coordination, enhancing catalytic activity in dinitrogen conversion cycles. In contrast, the triphenylsilyloxy ligands in the target compound are monodentate and sterically demanding, which may limit substrate access to the metal center.

- Reactivity : The PNP complex facilitates catalytic synthesis of cyanate anion (NCO⁻) from dinitrogen under ambient conditions using SmI₂ as a reductant . The absence of a pincer ligand in the target compound suggests divergent reactivity, though its nitride moiety could theoretically participate in similar nitrogen-transfer reactions.

Table 1: Comparison of Molybdenum–Nitride Complexes

Pyridine Complexes with Silyloxy Substituents

Several pyridine derivatives with silyloxy groups are documented in the evidence, though none are molybdenum complexes:

Table 2: Silyloxy-Modified Pyridine Derivatives

Structural and Functional Contrasts with Other Metal–Pyridine Complexes

The sulfur trioxide pyridine complex (NSC 75831) provides a non-molybdenum comparison. It is used as an oxidant, with a melting point of 154–170°C and ≥45% SO₃ content . Unlike the molybdenum nitride complex, its reactivity stems from the electrophilic SO₃ moiety rather than metal-centered redox processes.

Research Implications and Gaps

While the target compound’s exact properties remain uncharacterized in the provided evidence, structural analogs suggest the following hypotheses:

- Steric Effects : The triphenylsilyloxy groups may stabilize the molybdenum center against decomposition, akin to how tert-butyldimethylsilyloxy groups protect reactive intermediates in organic synthesis .

- Catalytic Potential: Its nitride ligand could enable nitrogen-atom transfer reactions, similar to PNP–molybdenum systems , but this requires experimental validation.

Biological Activity

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex is a coordination compound that has garnered attention for its potential biological activities, particularly in catalysis and organic synthesis. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The this compound features a molybdenum center coordinated to triphenylsilyloxy ligands and a nitride moiety, with pyridine as a ligand. Its general formula can be represented as . The complex exhibits unique reactivity patterns due to the presence of the nitrogen atom and the bulky triphenylsilyloxy groups, which influence its catalytic properties.

1. Catalytic Applications

The primary biological relevance of this complex lies in its catalytic applications. It has been employed in various organic transformations, including:

- Alkyne Metathesis : The complex has been utilized as a catalyst for ring-closing alkyne metathesis (RCAM) reactions. Studies indicate that while it shows promise, steric hindrance from substituents can inhibit reaction efficiency .

- Synthesis of Organonitrogen Compounds : The molybdenum-nitride complex facilitates the conversion of nitrogen gas into organonitrogen compounds through functionalization reactions. This process involves the formation of imide complexes via carbon-nitrogen bond formation, showcasing its utility in synthetic organic chemistry .

2. Case Studies

Several case studies highlight the biological activity and potential applications of this complex:

- Study on Hydrolysis Reactions : Research demonstrated that hydrolysis of acylimide derivatives derived from the molybdenum-nitride complex leads to the formation of amides and oxo complexes. This transformation indicates the complex's role in nitrogen fixation processes, which are crucial in biochemical pathways .

- Catalysis in Organic Synthesis : In an experimental setup, the this compound was tested for its efficacy in catalyzing esterification reactions. The results showed high yields, suggesting that it can effectively facilitate bond formation in organic synthesis .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing tris(triphenylsilyloxy)molybdenum nitride pyridine complexes, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step ligand substitution and oxidation reactions. For example, molybdenum precursors (e.g., MoCl₅) may react with triphenylsilyloxy ligands under inert conditions, followed by nitridation and pyridine coordination. Optimization includes:

- Temperature Control : Reactions are conducted at 60–80°C to balance reactivity and ligand stability .

- Solvent Selection : Anhydrous THF or toluene minimizes hydrolysis of silyloxy groups .

- Purification : Column chromatography or recrystallization (using dichloromethane/hexane mixtures) isolates the pure complex .

Q. Which spectroscopic and analytical techniques are critical for characterizing this complex?

- Methodological Answer : Key techniques include:

- Infrared (IR) Spectroscopy : Identifies Mo–N stretching (~950 cm⁻¹) and Si–O–Mo vibrations (~1050 cm⁻¹) .

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, revealing decomposition steps (e.g., ligand loss at 200–300°C) .

- Single-Crystal XRD : Resolves Mo coordination geometry and ligand orientation (e.g., distorted octahedral vs. trigonal bipyramidal) .

Advanced Research Questions

Q. How does the electronic structure of the pyridine ligand influence the catalytic activity of this complex in oxidation reactions?

- Methodological Answer : Pyridine’s electron-withdrawing nature modulates the Mo center’s redox potential.

- Cyclic Voltammetry (CV) : Compare redox peaks (e.g., Mo⁵⁺/Mo⁶⁺) in pyridine vs. substituted pyridine ligands to correlate electron density with catalytic turnover .

- DFT Calculations : Analyze frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict reactivity trends .

- Catalytic Testing : Use styrene epoxidation as a model reaction; track yields with varying pyridine substituents (e.g., –NO₂ vs. –OCH₃) .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR peaks) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes or impurities.

- Variable-Temperature NMR : Detect fluxional behavior (e.g., ligand rotation) by observing peak coalescence at elevated temperatures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity to rule out degradation .

- Cross-Validation : Combine XRD (static structure) with EXAFS (local Mo environment) to resolve ambiguities .

Q. What mechanistic insights can be gained from studying the complex’s reactivity with oxygen donors?

- Methodological Answer : Mechanistic studies focus on oxygen-atom transfer (OAT) pathways.

- Stoichiometric Reactions : React the complex with PhIO; monitor intermediates via stopped-flow UV-Vis (e.g., transient Mo–O species) .

- Isotopic Labeling : Use ¹⁸O₂ to trace oxygen incorporation into substrates (e.g., sulfoxides) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with H₂O vs. D₂O to identify proton-coupled electron transfer (PCET) steps .

Theoretical and Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.